N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that features a unique structure combining a benzodioxin ring, a methoxyphenyl group, and an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxin and methoxyphenyl intermediates, which are then coupled with the imidazo[1,2-a]pyridine core under specific reaction conditions. Common reagents used in these steps include palladium catalysts for coupling reactions, and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.
Medicine: The compound’s unique structure could make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer or neurological disorders.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine: Similar structure but lacks the methoxy group.
2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine: Similar core structure but lacks the benzodioxin ring.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine: Similar structure but lacks the methyl group.
Uniqueness
The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H21N3O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C23H21N3O3/c1-15-4-3-5-21-25-22(16-6-9-18(27-2)10-7-16)23(26(15)21)24-17-8-11-19-20(14-17)29-13-12-28-19/h3-11,14,24H,12-13H2,1-2H3 |
InChI Key |
DWNRRAMXMJYLNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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